N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide
Overview
Description
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a 2-chloropropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide typically involves the reaction of 1-benzylpyrrolidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 1-benzylpyrrolidine, 2-chloropropanoyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1-benzylpyrrolidine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. The 2-chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropanamide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: The benzyl group can be oxidized to a benzoyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, BH3), anhydrous solvents (e.g., ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thioamides, or alkoxyamides.
Reduction: Corresponding amines.
Oxidation: Benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting neurological disorders, such as schizophrenia and depression, due to its interaction with dopamine receptors.
Pharmacology: It has been investigated for its potential as a selective dopamine D4 receptor antagonist, which could be useful in the treatment of psychiatric conditions.
Chemical Biology: The compound can be used as a tool to study the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist at the dopamine D4 receptor, blocking the binding of dopamine and inhibiting its downstream signaling pathways. This antagonistic activity can modulate neurotransmitter levels in the brain, potentially alleviating symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpyrrolidin-3-yl)arylbenzamides: These compounds also target dopamine receptors and have been studied for their potential as antipsychotic agents.
1-Benzylpyrrolidin-3-yl-methanol: This compound shares the pyrrolidine core structure and has been investigated for its pharmacological properties.
Uniqueness
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective antagonism at the dopamine D4 receptor sets it apart from other pyrrolidine derivatives, making it a valuable compound for further research and drug development.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYXQJPSVQHBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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